3-Acetoxy-2',6'-dichlorobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

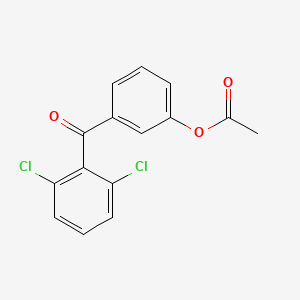

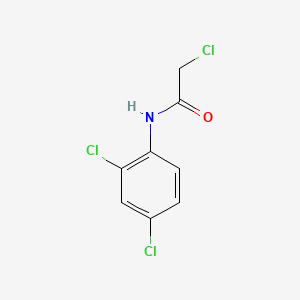

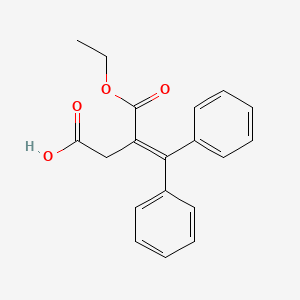

Molecular Structure Analysis

The molecular structure of 3-Acetoxy-2’,6’-dichlorobenzophenone is represented by the formula C15H10Cl2O3 . The InChI code for this compound is 1S/C15H10Cl2O3/c1-9(18)20-11-5-2-4-10(8-11)15(19)14-12(16)6-3-7-13(14)17/h2-8H,1H3 .Physical And Chemical Properties Analysis

The molecular weight of 3-Acetoxy-2’,6’-dichlorobenzophenone is 309.15 .Wissenschaftliche Forschungsanwendungen

Plant Growth Promotion

Research has demonstrated the utility of derivatives of 3-acetoxy-2',6'-dichlorobenzophenone in the field of agriculture, specifically in promoting plant growth. For instance, derivatives like substituted N-(2-benzoyl-4-chlorophenyl)-benzamides, upon undergoing reduction, yield compounds with significant plant growth-promoting (PGP) activity. These compounds have been tested on seeds of Raphanus sativus (white radish) and shown to enhance plant growth more effectively than benzyladenine, a standard growth regulator (Hatim & Joshi, 2004).

Photochemistry in Organic Synthesis

Another field where 3-acetoxy-2',6'-dichlorobenzophenone derivatives find application is in photochemistry. These compounds, when irradiated in nonnucleophilic solvents, can undergo transformations leading to the formation of 3-alkoxy-6-methylindan-1-ones with very high yields. This process, involving 1,5-hydrogen migration from excited states of the acetophenones, demonstrates the potential of these derivatives in synthetic organic chemistry for achieving remarkable selectivity in photoreactions (Plíštil et al., 2006).

Synthesis of Novel Compounds

Further, the synthesis of novel compounds from 3-acetoxy-2',6'-dichlorobenzophenone has been explored, contributing to medicinal chemistry and materials science. For example, the synthesis of carbazomycin B, a compound with potential biomedical applications, involves steps that start with acetylation of related compounds. This highlights the role of such derivatives in the synthesis of complex molecules with potential therapeutic uses (Crich & Rumthao, 2004).

Liquid Crystal Technology

In the realm of materials science, derivatives of 3-acetoxy-2',6'-dichlorobenzophenone have been used to stabilize liquid crystal compounds. The synthesis of specific triphenylene derivatives demonstrates their utility in enhancing the stability of columnar liquid crystal phases, which is critical for the development of advanced display technologies (Boden et al., 2001).

Eigenschaften

IUPAC Name |

[3-(2,6-dichlorobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O3/c1-9(18)20-11-5-2-4-10(8-11)15(19)14-12(16)6-3-7-13(14)17/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKNECZEVVIUKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641668 |

Source

|

| Record name | 3-(2,6-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-2',6'-dichlorobenzophenone | |

CAS RN |

890100-30-8 |

Source

|

| Record name | Methanone, [3-(acetyloxy)phenyl](2,6-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,6-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid](/img/structure/B1346241.png)